REACTION_CXSMILES
|
C([C:4]([CH:11]([C:16](=[O:37])NC1C(=O)N(C)C2C=CC=CC=2C(C2C=CC=CC=2)=N1)CC(C)C)(CC=C)[C:5]([OH:7])=[O:6])C=C.CN(C(ON1N=NC2[CH:49]=[CH:50][CH:51]=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)[CH:65]([CH3:67])[CH3:66].CN(C=[O:75])C>C(OCC)(=O)C.O>[C:16]([O:37][CH2:51][CH:50]=[CH2:49])(=[O:75])[CH2:11][CH2:4][C:5]([O:7][CH2:66][CH:65]=[CH2:67])=[O:6] |f:1.2|
|
Name
|
30
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C(C(=O)O)(CC=C)C(CC(C)C)C(NC1N=C(C2=C(N(C1=O)C)C=CC=C2)C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
400 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used in the next step without purification
|
Type
|
CUSTOM
|
Details
|
ESI ES+=502.3 (M+1) Step 3: Preparation of 2,2-Diallyl-3-isobutyl-N-4-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-succinamide 31
|
Type
|
CUSTOM
|
Details
|
ammonia gas was bubbled into the solution for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Water was added (10 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the crude product was purified
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OCC=C)(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |